molecular formula C25H21N5O B12120672 2-amino-N,1-bis(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-N,1-bis(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12120672
M. Wt: 407.5 g/mol
InChI Key: WGZJZTFNXODANE-UHFFFAOYSA-N
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Description

2-amino-N,1-bis(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic aromatic amines This compound is characterized by its unique structure, which includes a pyrroloquinoxaline core substituted with amino and bis(4-methylphenyl) groups

Preparation Methods

The synthesis of 2-amino-N,1-bis(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of 2,3-diaminopyridine and 4-methylbenzaldehyde, followed by cyclization and subsequent functional group modifications. Industrial production methods may employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-amino-N,1-bis(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic structures.

Scientific Research Applications

2-amino-N,1-bis(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-amino-N,1-bis(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The compound’s unique structure allows it to bind to specific sites, thereby exerting its effects through various biochemical pathways.

Comparison with Similar Compounds

2-amino-N,1-bis(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can be compared with other similar compounds, such as:

    Quinoxaline derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Pyrroloquinoxaline derivatives: These compounds have a similar pyrroloquinoxaline core but may have different functional groups, affecting their reactivity and applications.

    Heterocyclic aromatic amines: This class of compounds includes various structures with different heteroatoms and substituents, each with unique properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C25H21N5O

Molecular Weight

407.5 g/mol

IUPAC Name

2-amino-N,1-bis(4-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C25H21N5O/c1-15-7-11-17(12-8-15)27-25(31)21-22-24(29-20-6-4-3-5-19(20)28-22)30(23(21)26)18-13-9-16(2)10-14-18/h3-14H,26H2,1-2H3,(H,27,31)

InChI Key

WGZJZTFNXODANE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)C)N

Origin of Product

United States

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